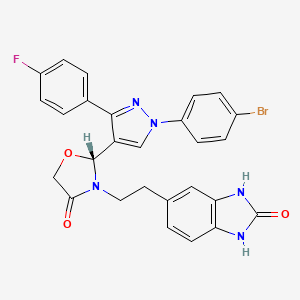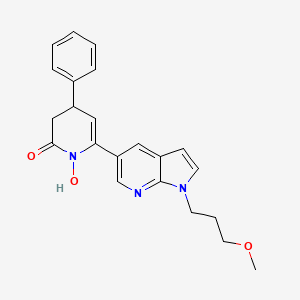
Glyoxalase I inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyoxalase I inhibitor 3 is a compound designed to inhibit the enzyme glyoxalase I, which plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This enzyme is part of the glyoxalase system, which converts methylglyoxal into less harmful substances, thus protecting cells from damage. Inhibitors of glyoxalase I have been studied for their potential therapeutic applications, particularly in cancer treatment, as they can induce the accumulation of toxic metabolites in cancer cells, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 3 typically involves the use of computer-aided drug design (CADD) techniques. Compounds possessing a zinc-binding group are extracted from commercial databases and subjected to robust docking using protocols like CDOCKER within Discovery Studio. The compounds are then prepared and docked at the active sites of glyoxalase I .
Industrial Production Methods: Industrial production methods for glyoxalase I inhibitors involve large-scale synthesis using optimized reaction conditions. These methods often include the use of high-throughput screening to identify potential inhibitors, followed by chemical synthesis and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Glyoxalase I inhibitor 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially altering its inhibitory activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Glyoxalase I inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the glyoxalase system and its role in cellular detoxification processes.
Biology: Investigated for its effects on cellular metabolism and its potential to induce apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment, as it can induce the accumulation of toxic metabolites in cancer cells, leading to cell death.
Mechanism of Action
The mechanism of action of glyoxalase I inhibitor 3 involves the inhibition of glyoxalase I, an enzyme that detoxifies methylglyoxal. By binding to the active site of glyoxalase I, the inhibitor prevents the conversion of methylglyoxal into less harmful substances. This leads to the accumulation of methylglyoxal and other toxic metabolites, which can induce apoptosis in cancer cells. The molecular targets and pathways involved include the glyoxalase system and the associated detoxification processes .
Comparison with Similar Compounds
S-hexyl glutathione: Another glyoxalase I inhibitor with a different chemical structure.
Delphinidin: A natural product that inhibits glyoxalase I.
Curcumin: Known for its inhibitory effects on glyoxalase I.
18-β-glycyrrhetinic acid: A natural compound with potent glyoxalase I inhibitory activity .
Uniqueness: Glyoxalase I inhibitor 3 is unique due to its specific zinc-binding group and its ability to effectively inhibit glyoxalase I. This compound has shown moderate activity with an IC50 value in the micromolar range, making it a promising lead compound for further development. Its structure and binding affinity distinguish it from other inhibitors, providing a basis for the development of more potent and selective glyoxalase I inhibitors .
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-hydroxy-6-[1-(3-methoxypropyl)pyrrolo[2,3-b]pyridin-5-yl]-4-phenyl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C22H23N3O3/c1-28-11-5-9-24-10-8-17-12-19(15-23-22(17)24)20-13-18(14-21(26)25(20)27)16-6-3-2-4-7-16/h2-4,6-8,10,12-13,15,18,27H,5,9,11,14H2,1H3 |
InChI Key |
MTHVWTHQEXZISL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=CC2=CC(=CN=C21)C3=CC(CC(=O)N3O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid](/img/structure/B10857757.png)
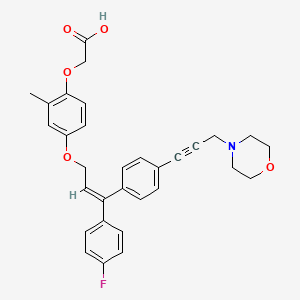
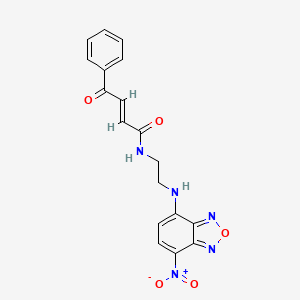
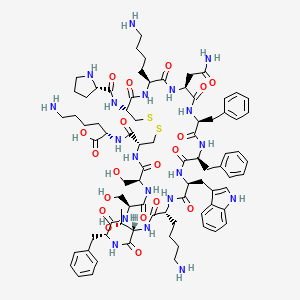
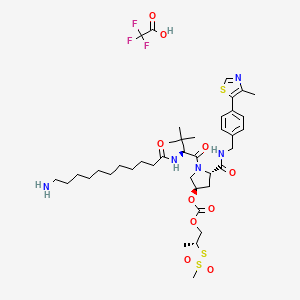
![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)
![3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid](/img/structure/B10857796.png)
![(2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B10857803.png)
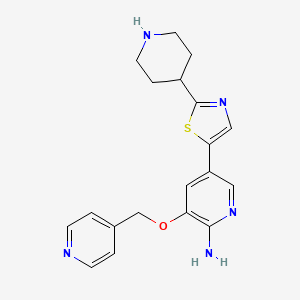
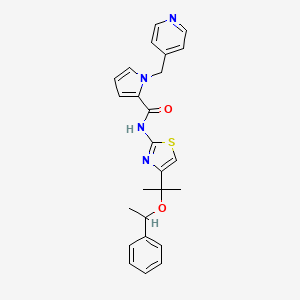
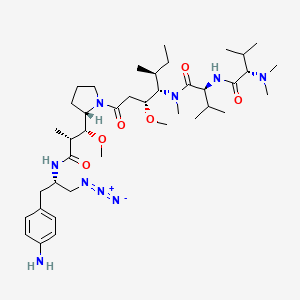
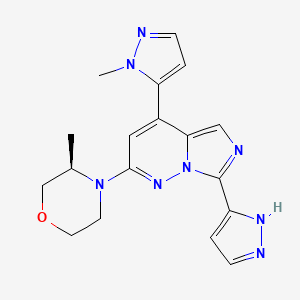
![N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)](/img/structure/B10857836.png)
